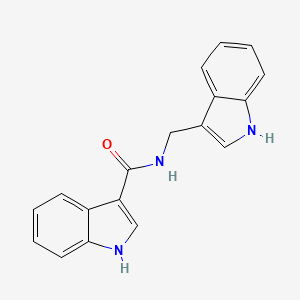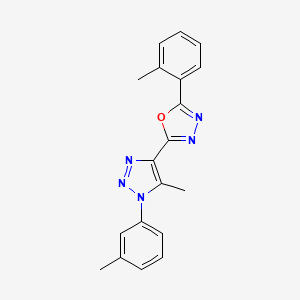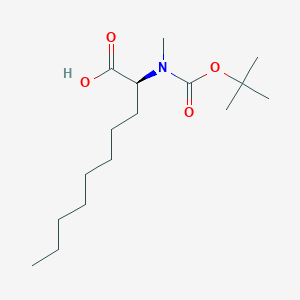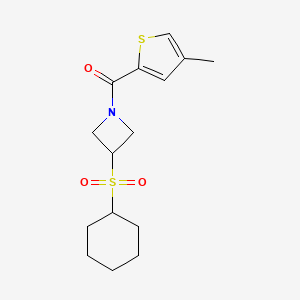![molecular formula C28H26N4O3 B2927812 2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide CAS No. 1184975-49-2](/img/structure/B2927812.png)
2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C28H26N4O3 and its molecular weight is 466.541. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral properties. Compounds with an indole nucleus have shown inhibitory activity against influenza A and other viruses . This suggests that our compound could potentially be explored for its efficacy against viral infections, particularly as a lead molecule for the development of new antiviral drugs.
Anti-inflammatory Activity
The indole scaffold is associated with anti-inflammatory effects. Given the structural complexity of the compound , it could be investigated for its potential to modulate inflammatory pathways, which might be beneficial in treating conditions like arthritis or asthma .
Anticancer Activity
Indole derivatives have been identified with anticancer activities. Molecular docking studies of similar compounds have demonstrated promising results against various cancer cell lines . Research into the compound’s ability to inhibit cancer cell growth or induce apoptosis could be a significant area of study.
Antimicrobial Activity
The antimicrobial potential of indole derivatives is well-documented. The compound could be studied for its effectiveness against a range of bacterial and fungal pathogens, which could lead to the development of new antimicrobial agents .
Antidiabetic Activity
Indole derivatives have shown promise in the management of diabetes. The compound could be researched for its potential to regulate blood glucose levels or improve insulin sensitivity, contributing to diabetes treatment strategies .
Antimalarial Activity
Given the historical significance of indole derivatives in antimalarial treatments, the compound could be explored for its utility in combating malaria. Its efficacy against the malaria parasite and its lifecycle could be a valuable research direction .
Mechanism of Action
Target of Action
It is known that many indole derivatives, which this compound is a part of, have shown to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making them potential targets for therapeutic interventions .
Mode of Action
The suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, is often involved in the synthesis of such compounds . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation also occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.
Result of Action
Indole derivatives have been reported to exhibit notable cytotoxicity in certain cell lines , suggesting that this compound may also have similar effects.
properties
IUPAC Name |
2-[3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3/c1-18-5-4-6-21(13-18)30-25(33)16-32-24-12-7-19(2)14-23(24)26-27(32)28(34)31(17-29-26)15-20-8-10-22(35-3)11-9-20/h4-14,17H,15-16H2,1-3H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIRDXPVNWFWQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=C(C=C(C=C3)C)C4=C2C(=O)N(C=N4)CC5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,1,5-trimethylpyrazole-3-carboxamide](/img/structure/B2927734.png)


![2-((1,3-Dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2927737.png)
![Methyl 3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B2927738.png)
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2,2-diphenylacetate](/img/structure/B2927743.png)
![3-chloro-4-fluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2927744.png)
![3-{[1-(Quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2927748.png)

![N-[[3-(Cyclopentyloxymethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2927750.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2927751.png)
